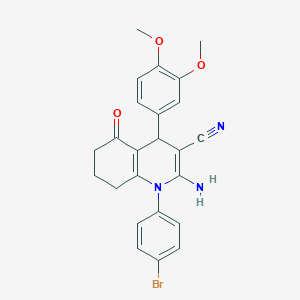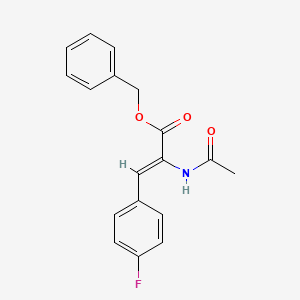![molecular formula C24H26N2O5S B11545698 2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11545698.png)
2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, sulfonamide, and acetamide groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Preparation of 2,5-Dimethoxyaniline: This can be achieved through the nitration of 1,4-dimethoxybenzene followed by reduction.
Formation of Benzenesulfonyl Chloride: Reacting benzenesulfonyl chloride with 2,5-dimethoxyaniline to form 2,5-dimethoxyphenylbenzenesulfonamide.
Acylation: The final step involves the acylation of the sulfonamide with 2,6-dimethylphenylacetyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the aromatic rings may facilitate binding to hydrophobic pockets in proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2,4-dimethylphenyl)acetamide
- 2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2,6-dichlorophenyl)acetamide
Uniqueness
2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. Its methoxy groups enhance solubility and reactivity, while the sulfonamide and acetamide groups provide versatile sites for chemical modifications.
Properties
Molecular Formula |
C24H26N2O5S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H26N2O5S/c1-17-9-8-10-18(2)24(17)25-23(27)16-26(32(28,29)20-11-6-5-7-12-20)21-15-19(30-3)13-14-22(21)31-4/h5-15H,16H2,1-4H3,(H,25,27) |
InChI Key |
LJDRINJTIIHNBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Cyclopentyl-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11545620.png)
![3,4-dibromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11545623.png)
![2-(Benzoyloxy)-5-[(E)-{[(1,5-diphenyl-1H-1,2,4-triazol-3-YL)formamido]imino}methyl]phenyl benzoate](/img/structure/B11545625.png)

![2-[(6-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11545653.png)
![N-({N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11545659.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11545666.png)
![2-(4-Tert-butylphenoxy)-N'-[(E)-[3-nitro-4-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11545671.png)
![N-(3-{[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11545690.png)
![2-Bromo-4-nitro-6-({[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imino}methyl)phenol](/img/structure/B11545704.png)
![2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol](/img/structure/B11545712.png)
![N'-[(1E)-1-(4-Methylcyclohex-3-EN-1-YL)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11545724.png)
